2-Benzoylpiperidine hydrochloride

説明

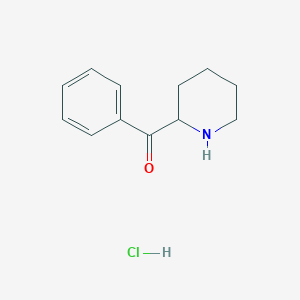

Structure

2D Structure

特性

IUPAC Name |

phenyl(piperidin-2-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO.ClH/c14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11;/h1-3,6-7,11,13H,4-5,8-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSLHXWHFSJMVQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(=O)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20629919 | |

| Record name | Phenyl(piperidin-2-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138371-65-0 | |

| Record name | Methanone, phenyl-2-piperidinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138371-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl(piperidin-2-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Investigations of Benzoylpiperidine Derivatives Relevant to 2 Benzoylpiperidine Hydrochloride

Systematic Modification of the Benzoyl Moiety and its Impact on Biological Profiles

Influence of Substituents on the Aromatic Ring (e.g., para-substitution, halogenation, alkyl group insertion)

The nature and position of substituents on the benzoyl ring significantly modulate the biological activity of benzoylpiperidine derivatives. Quantitative Structure-Activity Relationship (QSAR) analyses have demonstrated that substitution on the benzoyl moiety can be more influential in enhancing potency compared to modifications on other parts of the molecule, such as the benzylpiperidine ring in certain inhibitor series. nih.gov

For instance, in a series of monoamine-releasing agents, a 4-chloro or 4-methyl substituent on the benzoyl ring was found to be optimal for activity. In another example concerning monoamine oxidase (MAGL) inhibitors, introducing a fluorine atom at the para-position of a phenolic group resulted in a tenfold improvement in inhibitory activity. nih.gov This enhancement is attributed to the electron-withdrawing effect of fluorine, which increases the acidity of the hydroxyl group, thereby strengthening hydrogen bonds with key residues in the enzyme's active site. nih.gov Similarly, the presence of an i-propyl group at the para-position of the benzoyl moiety contributed to making a derivative the most potent reversible inhibitor in its series. nih.gov

However, the effect of substitution is highly dependent on the specific biological target. In the context of hERG K+ channel ligands, the complete removal of a sulfonamide group from the para-position of the benzoyl moiety led to a significant drop in affinity, highlighting the importance of this specific substitution for that particular target. nih.govmdpi.com Conversely, QSAR studies on acetylcholinesterase (AChE) inhibitors suggest that there is considerable space around the indanone ring (a proxy for the benzoyl moiety in this context), as potency was not diminished by relatively large substituents. nih.gov This contrasts sharply with the steric limitations observed for substitutions on the benzyl (B1604629) portion of the same molecules, where even moderately sized groups, especially at the para-position, can rapidly decrease potency. nih.gov

| Compound Series | Substituent & Position | Effect on Biological Activity | Reference |

|---|---|---|---|

| MAGL Inhibitors | Fluorine at para-position | ~10-fold increase in potency | nih.gov |

| MAGL Inhibitors | i-Propyl group at para-position | Most potent reversible inhibitor in the series | nih.gov |

| hERG K+ Channel Ligands | Removal of para-sulfonamide | Significant decrease in affinity | nih.govmdpi.com |

| Acetylcholinesterase Inhibitors | Large substituents on indanone ring | Well-tolerated; potency maintained | nih.gov |

Importance of Electronic and Steric Factors of the Benzoyl Group

Both electronic and steric factors of the benzoyl group are critical in determining the biological profile of its derivatives. The electronic properties of substituents—whether they are electron-donating or electron-withdrawing—can profoundly affect a molecule's reactivity and its interactions with biological targets. fiveable.melibretexts.org Electron-donating groups can increase the electron density of the aromatic ring, potentially enhancing its interaction with electrophiles, while electron-withdrawing groups do the opposite. fiveable.melibretexts.org

The Hammett constant is a measure that captures both the inductive and resonance (mesmeric) contributions of a substituent to the electron distribution in the ring. scienceforecastoa.com For example, the electron-withdrawing effect of a para-fluoro substituent on a phenolic group, which enhances hydrogen bonding and inhibitory activity, is a clear instance of electronic factors driving biological potency. nih.gov QSAR studies have confirmed that steric parameters can have a more significant impact on antiviral activity than lipophilic or electronic parameters in certain compound classes. ubaya.ac.id

Steric factors, which relate to the size and shape of the substituent, govern how well the molecule fits into its biological target's binding site. scienceforecastoa.comubaya.ac.id In some cases, the binding site cavity is quite wide and can accommodate bulky aromatic groups without a loss of affinity. nih.govmdpi.com However, in other instances, steric hindrance can be a major issue. For example, QSAR analysis of AChE inhibitors revealed that while the indanone (benzoyl) portion could tolerate large groups, the binding site around the benzyl ring was sterically constrained, particularly at the para position. nih.gov This highlights that the interplay between electronic and steric effects is complex and specific to the topology of the target receptor or enzyme. nih.gov

Positional and Substituent Effects on the Piperidine (B6355638) Ring and Nitrogen Atom

N-Alkylation and Amide Derivatives on Piperidine Nitrogen

Modifications to the nitrogen atom of the piperidine ring, such as N-alkylation or the formation of amide derivatives, are common strategies in medicinal chemistry to modulate a compound's properties. rsc.orgrsc.org The synthesis of N-alkyl amides through the N-alkylation of amides with alcohols is an attractive method due to its efficiency. rsc.org Such modifications can alter a compound's basicity, lipophilicity, and ability to form hydrogen bonds, thereby influencing its pharmacokinetic and pharmacodynamic profile.

For example, in a study of tyrosinase inhibitors, a comparison between benzylpiperazine and benzylpiperidine amides revealed that the benzylpiperidines were more promising. acs.org The basic amino group of the benzylpiperazines was hypothesized to cause unfavorable interactions with the enzyme. acs.org This suggests that reducing the basicity at this position, as is the case with the piperidine nitrogen compared to piperazine (B1678402), or by converting the amine to a less basic amide, can be beneficial for activity. The synthesis of N-alkylated amides from various substrates, including aromatic and aliphatic amides, has been shown to be a versatile process. researchgate.net A series of (N-benzyl-N-phenylsulfonamido)alkyl amides were successfully developed and shown to have good in vitro and in vivo activity as γ-secretase inhibitors, demonstrating the utility of N-acyl modifications. nih.gov

Substitutions on the Piperidine Ring (e.g., 2,5-, 2,6-disubstituted, spiro-fusion) and their Stereochemical Implications

The position, number, and stereochemistry of substituents on the piperidine ring itself are crucial determinants of biological activity. The piperidine ring is a versatile scaffold that can be functionalized in numerous ways to achieve desired therapeutic effects. mdpi.com

The stereoselective synthesis of 2,6-disubstituted piperidines is a significant area of research, as the spatial arrangement of these substituents profoundly impacts pharmacological properties. rsc.org For instance, in a series of α-glucosidase inhibitors, compounds with an S-configuration at the chiral center were up to five times more active than their R-configuration counterparts. researchgate.net This underscores the importance of controlling stereochemistry during synthesis. Methods for achieving such control include diastereoselective reduction of substituted pyridines and asymmetric synthesis via nitro-Mannich/reduction cyclization. mdpi.com

Furthermore, the pattern of substitution is critical. Borenium-catalyzed hydrogenation of 2,5- and 2,3-disubstituted pyridines has been developed to produce cis-selective piperidines. mdpi.com The creation of more complex structures, such as spiro-fused piperidines, introduces additional rigidity and defined three-dimensional shapes that can be exploited for specific receptor interactions. The development of synthetic routes to access 2,5,5-trisubstituted piperidines bearing a quaternary stereocenter further expands the chemical space available for drug design. mdpi.com

| Modification Type | Example | Key Finding | Reference |

|---|---|---|---|

| Stereochemistry | α-Glucosidase inhibitors | S-configuration up to 5-fold more active than R-configuration | researchgate.net |

| Substitution Pattern | 2,3-Disubstituted pyridines | Borenium-catalyzed hydrogenation leads to cis-selective piperidines | mdpi.com |

| Substitution Pattern | 2,6-Disubstituted piperidines | Stereochemical control of substituents is critical for pharmacological properties | rsc.org |

Conformational Dynamics and Diastereoselectivity in SAR

The three-dimensional conformation and diastereoselectivity of benzoylpiperidine derivatives play a vital role in their interaction with biological targets. The flexibility of the molecule, particularly the ability of groups like a benzyl substituent to adopt different spatial orientations, can allow for better accommodation within a binding site. nih.gov This enhanced fit can lead to higher potency. nih.gov

Diastereoselectivity, which refers to the preferential formation of one diastereomer over another during a reaction, is a key consideration in synthesis because different diastereomers can have vastly different biological activities. For example, the diastereoselective reductive cyclization of amino acetals is a method used to control the stereochemistry of piperidines, ensuring the desired therapeutic effect. mdpi.com

Molecular docking and dynamics simulations are powerful tools used to understand these interactions. For instance, docking studies of P2Y14 receptor antagonists showed how different parts of the molecule, including the piperidine moiety, interact with specific residues in the receptor's binding pocket. nih.gov These studies revealed that a carboxylate group on the molecule forms electrostatic and hydrogen bond interactions, while other parts engage in π-charge and π-π interactions. nih.gov Such insights into the conformational preferences and key interactions at the molecular level are invaluable for guiding the rational design of more potent and selective compounds. nih.gov

Rational Design Principles Derived from SAR Studies for Substituted Benzoylpiperidines

The exploration of the structure-activity relationships (SAR) of benzoylpiperidine derivatives has yielded crucial insights into the structural requirements for modulating the affinity and selectivity of these compounds for various biological targets. These studies have paved the way for the rational design of novel ligands with tailored pharmacological profiles. The benzoylpiperidine scaffold itself is considered a "privileged structure" in medicinal chemistry due to its recurrence in a wide array of biologically active compounds, particularly those targeting serotoninergic and dopaminergic receptors. nih.gov The carbonyl group within this structure is key, as it can form hydrogen bonds with target receptors. nih.gov

A central theme in the rational design of benzoylpiperidine derivatives is the strategic substitution on both the benzoyl and piperidine rings to enhance potency and selectivity. For instance, in the development of monoamine reuptake inhibitors, which are structurally related to cocaine, piperidine-based analogs have been synthesized and evaluated for their ability to inhibit dopamine (B1211576) (DAT), serotonin (B10506) (5-HT), and norepinephrine (B1679862) (NE) transporters. acs.orgnih.gov These studies have demonstrated that it is possible to design potent inhibitors that lack the tropane (B1204802) nucleus characteristic of cocaine, thereby potentially reducing undesirable side effects. acs.org

Key design principles derived from these SAR studies include:

Substitution on the Piperidine Ring: Modifications to the piperidine ring have a significant impact on activity. For example, N-demethylation of certain piperidine analogs has been shown to improve activity at the serotonin transporter (5-HTT). acs.org The stereochemistry of substituents on the piperidine ring is also critical. For example, in a series of 3,4-disubstituted piperidines, the cis configuration was found to lead to high potency at both 5-HTT and DAT. acs.org

Substitution on the Benzoyl Ring: The nature and position of substituents on the benzoyl ring are pivotal in determining the pharmacological profile. In the pursuit of tyrosinase inhibitors, it was observed that benzoyl analogs were generally more potent than their cinnamoyl counterparts. nih.govacs.org Molecular docking studies have suggested that hydrophobic benzyl groups on the piperidine moiety can lead to higher potency. acs.org

Bioisosteric Replacement: The benzoylpiperidine moiety is often used as a bioisosteric replacement for other chemical groups, such as piperazine, to improve pharmacokinetic properties. nih.gov For example, replacing a piperazine ring with a benzoylpiperidine fragment has been shown to increase metabolic stability in human liver microsomes and reduce inhibition of cytochrome P450 enzymes. nih.gov

The following table summarizes the structure-activity relationships for a series of 3,4-disubstituted piperidines as monoamine reuptake inhibitors. acs.orgnih.gov

| Compound | R | X | DAT Ki (nM) | 5-HTT Ki (nM) | NET Ki (nM) |

| 1 | CH3 | 4-F | 14 | 350 | 1300 |

| 2 | H | 4-F | 110 | 140 | 1000 |

| 3 | CH3 | 4-Cl | 12 | 190 | 900 |

| 4 | H | 4-Cl | 41 | 85 | 750 |

| 5 | CH3 | 4-CH3 | 21 | 400 | 2500 |

| 6 | CH3 | 2-naphthyl | 21 | 7.6 | N/A |

Data sourced from ACS Publications. acs.org

In another study focusing on dopamine D4 receptor antagonists, the substitution pattern on the N-benzyl group of piperidine derivatives was systematically explored. nih.gov This research highlighted the importance of specific substitutions for achieving high affinity.

The table below illustrates the impact of N-benzyl substitution on D4 receptor binding affinity. nih.gov

| Compound | R1 | R2 | R3 | R4 | Ki (nM) |

| 8a | H | H | H | H | 2400 |

| 8b | F | H | H | H | 340 |

| 8c | H | F | H | H | 120 |

| 8d | H | H | F | H | 45 |

| 8e | Cl | H | H | H | 280 |

| 8f | H | Cl | H | H | 110 |

| 8g | H | H | Cl | H | 25 |

| 8h | H | H | OCF3 | H | 646 |

Data sourced from PMC. nih.gov

These examples underscore the power of rational design principles derived from SAR studies to fine-tune the pharmacological properties of substituted benzoylpiperidines. By systematically altering the substitution patterns on both the benzoyl and piperidine moieties, researchers can develop compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles for a variety of therapeutic targets.

Mechanistic Studies of 2 Benzoylpiperidine Hydrochloride Analogues with Biological Targets

Cholinesterase Enzyme (Acetylcholinesterase and Butyrylcholinesterase) Inhibition Profiling

Analogues of 2-benzoylpiperidine have been extensively investigated as inhibitors of cholinesterase enzymes, which are key targets in the management of Alzheimer's disease. The dual inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is considered a valuable therapeutic strategy.

A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-AChE activity. Research indicated that substituting the benzamide (B126) with a bulky group at the para position significantly increased inhibitory activity. Furthermore, introducing an alkyl or phenyl group on the benzamide nitrogen atom dramatically enhanced potency. One of the most potent compounds to emerge from this series was 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, which demonstrated an IC50 value of 0.56 nM for AChE. This compound also exhibited remarkable selectivity, with an 18,000-fold greater affinity for AChE over BChE.

In another study, novel ligands based on functionalized piperidines were synthesized and assessed. Compound 19 , featuring a fluorine atom at the para position of a 2-phenylacetate moiety, was identified as the most potent AChE inhibitor in its series with an IC50 of 5.10 µM. This compound also showed moderate inhibition of BChE. Conversely, compound 21 from the same study displayed a different profile, with good and selective activity against BChE (IC50 = 6.16 µM) and the serotonin (B10506) transporter (SERT), but weak activity against AChE (IC50 > 500 µM).

Further research into 2-benzoylhydrazine-1-carboxamides, which are structurally related to the benzoylpiperidine core, also revealed dual inhibitory activity against both cholinesterases. Many of these derivatives showed inhibitory concentrations in the micromolar range, with a general trend of being more potent against AChE than BChE.

Table 1: Cholinesterase Inhibition by 2-Benzoylpiperidine Analogues

| Compound | Target Enzyme | IC50 | Selectivity (AChE/BChE) |

|---|---|---|---|

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | AChE | 0.56 nM | 18,000-fold for AChE |

| Compound 19 (a 1-benzylpiperidine (B1218667) derivative) | AChE | 5.10 µM | Moderately selective |

| Compound 19 (a 1-benzylpiperidine derivative) | BChE | 26.78 µM | Moderately selective |

| Compound 21 (a 1-benzylpiperidine derivative) | BChE | 6.16 µM | Selective for BChE |

| Compound 21 (a 1-benzylpiperidine derivative) | AChE | >500 µM | Selective for BChE |

Analysis of Other Enzyme and Transporter System Interactions

Beyond cholinesterases, 2-benzoylpiperidine analogues have been explored for their interactions with a variety of other protein targets.

Vesicular Acetylcholine (B1216132) Transporter (VAChT) Ligands

The vesicular acetylcholine transporter (VAChT) is a critical component of cholinergic neurotransmission, responsible for loading acetylcholine into synaptic vesicles. Analogues of 2-benzoylpiperidine have been designed as high-affinity ligands for VAChT, with potential applications in imaging cholinergic deficits.

In one study, the introduction of a carbonyl group between the phenyl and piperidyl groups of vesamicol (B58441) analogues was investigated. This led to the discovery of several 4-benzoylpiperidine derivatives with very high affinity for VAChT. For example, trans-3-[4-(5-iodothienylcarbonyl)piperidinyl]-2-hydroxy-1,2,3,4-tetrahydronaphthalene displayed a Ki of 0.66 nM and over 500-fold selectivity for VAChT over sigma receptors. Other halogenated derivatives also showed high affinity and selectivity, making them candidates for radiolabeling and use as PET/SPECT imaging probes.

Further modifications, such as the introduction of a second carbonyl group into trozamicol and prezamicol scaffolds, also yielded potent VAChT inhibitors. The binding affinity was significantly influenced by substitutions on the benzoyl ring, with electron-rich methoxy (B1213986) groups appearing to be important for VAChT binding.

Table 2: Binding Affinities of 2-Benzoylpiperidine Analogues for VAChT

| Compound | Ki (nM) | Selectivity (VAChT/Sigma Receptors) |

|---|---|---|

| trans-3-[4-(5-iodothienylcarbonyl)piperidinyl]-2-hydroxy-1,2,3,4-tetrahydronaphthalene | 0.66 | >500-fold |

| trans-3-[4-(4-fluorobenzoyl)piperidinyl]-2-hydroxy-1,2,3,4-tetrahydronaphthalene | 2.7 | 70-fold |

| 5-amino-3-[4-(p-fluorobenzoyl)piperidinyl]-2-hydroxy-1,2,3,4,-tetrahydronaphthalene | 2.40 | 410-fold |

| Thiophene derivative 9g | 11.4 | - |

| Thiophene derivative 10g | 10.2 | - |

Glycine (B1666218) Transporter 1 (GlyT1) Inhibition

The glycine transporter 1 (GlyT1) has emerged as a target for the treatment of schizophrenia. The benzoylpiperidine and related benzoylpiperazine scaffolds have served as a basis for the development of potent and selective GlyT1 inhibitors.

Initial screening identified benzoylpiperazine as a novel GlyT1 inhibitor structure. Subsequent optimization of this class of compounds focused on improving selectivity and brain penetration. A "scaffold hopping" approach has also been successfully employed to develop novel GlyT1 inhibitors based on the piperidine (B6355638) core, moving away from known intellectual property. This strategy led to new series of compounds with excellent potency and selectivity for GlyT1. For instance, a benzoylpiperidine derivative with a 2,2,3,3,3-pentafluoropropoxy substituent was found to be a promising GlyT1 inhibitor.

Kinase Inhibition (e.g., IKKβ, ALK, ROS1)

Based on a comprehensive review of the available scientific literature, there is limited to no specific information regarding the direct inhibitory activity of 2-benzoylpiperidine hydrochloride analogues on the kinases IKKβ, ALK, and ROS1. While the piperidine scaffold is common in many kinase inhibitors, dedicated studies focusing on the 2-benzoylpiperidine framework against these particular kinases are not prominent in public databases.

Antimalarial Target Engagement (e.g., falcipain-2)

Falcipain-2 is a cysteine protease of Plasmodium falciparum and a validated target for antimalarial drugs. While piperidine-based compounds have been explored for antimalarial activity, studies specifically detailing the engagement of 2-benzoylpiperidine analogues with falcipain-2 are scarce.

Some research on related structures, such as piperidine-based chalcones, has shown inhibition of falcipain-2 and in vitro antimalarial activity. However, studies on novel series of 2-(4-(substituted benzoyl)piperazine-1-yl)-N-phenylacetamide derivatives, which are structurally similar, reported insignificant inhibitory activity against falcipain-2. This suggests that the specific 2-benzoylpiperidine scaffold may not be optimal for targeting this enzyme, or that this area remains underexplored.

Elucidation of Molecular Binding Modes and Interaction Thermodynamics (e.g., hydrogen bonding networks, hydrophobic interactions, π-stacking)

The therapeutic efficacy of 2-benzoylpiperidine analogues is deeply rooted in their precise interactions with biological targets. Understanding the molecular binding modes and the thermodynamics governing these interactions is crucial for rational drug design and optimization. Computational studies, such as molecular docking and molecular dynamics simulations, have been instrumental in elucidating how these ligands fit into the binding sites of proteins and what forces stabilize the ligand-protein complex. nih.govnih.gov The key interactions that repeatedly emerge from these studies are hydrogen bonding, hydrophobic interactions, and π-system interactions, which collectively determine the affinity and selectivity of the compounds. nih.govnih.gov

Hydrogen Bonding Networks

Hydrogen bonds are pivotal for the molecular recognition of benzoylpiperidine analogues by their protein targets. The carbonyl group of the benzoyl moiety and the nitrogen atom within the piperidine ring are key hydrogen bond acceptors and donors, respectively. mdpi.com

Molecular docking studies on a series of aminoalkylbenzofuran-4-one analogues bearing a p-fluorobenzoylpiperidine moiety revealed their binding mechanism to the 5-HT2A receptor. These compounds were found to establish a critical hydrogen bond with a serine residue (Ser3.36) in the active site, an interaction that is absent when docked with the D2 receptor, thus explaining their selectivity. nih.govmdpi.com In other cases, the strategic placement of a hydroxyl group on the benzoyl ring can lead to reinforced hydrogen bonds with residues in the target's polar pocket, such as with glutamate (B1630785) (E53) and histidine (H272) in monoacylglycerol lipase (B570770) (MAGL), significantly improving inhibitory activity. mdpi.com

For analogues targeting sigma receptors, the protonated piperidine nitrogen is key. It often forms a bidentate salt bridge with the carboxylate groups of conserved aspartic acid (Asp126) and glutamic acid (Glu172) residues. nih.gov High-affinity ligands frequently establish an additional hydrogen bond with the side chain of Glu172, an interaction that can be lost if substituents on the aromatic rings are altered, leading to a decrease in affinity. nih.gov

Table 1: Hydrogen Bonding Interactions of Benzoylpiperidine Analogues with Biological Targets

| Compound/Analogue Class | Biological Target | Interacting Residue(s) | Type of Interaction | Source |

|---|---|---|---|---|

| Aminoalkylbenzofuran-4-ones | 5-HT2A Receptor | Serine 3.36 | Hydrogen Bond | nih.govmdpi.com |

| Hydroxylated Benzoylpiperidines | Monoacylglycerol Lipase (MAGL) | E53, H272 | Hydrogen Bond | mdpi.com |

| Piperidine-based Ligands | Sigma-1 Receptor | Glu172, Asp126 | Salt Bridge, Hydrogen Bond | nih.gov |

Hydrophobic Interactions

Hydrophobic interactions are a major driving force for the binding of many benzoylpiperidine derivatives. nih.gov The benzoyl and piperidine rings, along with various substituents, can fit into lipophilic pockets within the target protein, displacing water molecules and increasing entropy.

In the context of monoacylglycerol lipase (MAGL) inhibitors, the substituents on the benzoylpiperidine scaffold play a crucial role. For instance, diarylsulfide benzoylpiperidine-based inhibitors feature a meta-substituent that can fully occupy a hydrophobic pocket of the enzyme, interacting with multiple residues. nih.gov The phenyl ring reinforces these hydrophobic interactions with leucine (B10760876) residues within this pocket. nih.gov Further optimization showed that replacing a chlorine atom with an isopropyl group allowed for a better fit into the wide lipophilic channel of MAGL, establishing more extensive hydrophobic contacts and enhancing inhibitory potency. nih.gov

Similarly, for sigma receptor ligands, two distinct hydrophobic sub-pockets are engaged by the aromatic rings of the ligands. nih.gov These pockets are lined with a network of hydrophobic amino acid residues (e.g., Val84, Trp89, Leu95, Tyr103, Ile178) that stabilize the ligand through van der Waals forces. nih.gov The specific orientation and interactions within these hydrophobic regions are critical for achieving high affinity. nih.gov

π-Stacking and π-Cation Interactions

Aromatic rings, central to the benzoylpiperidine structure, are capable of engaging in various π-interactions, including π-π stacking and π-cation interactions, which are fundamental to molecular recognition in biological systems. nih.govmdpi.com These interactions contribute significantly to the binding affinity and orientation of the ligand within the active site. mdpi.comnih.gov

π-π stacking can occur between the aromatic ring of the benzoyl group and the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan. researchgate.netresearchgate.net These interactions are sensitive to the electronic nature and geometry of the interacting rings. nih.gov

Table 2: Key Molecular Interactions for Benzoylpiperidine Analogues

| Interaction Type | Description | Example Target/Residue | Source |

|---|---|---|---|

| Hydrogen Bond | Electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | 5-HT2A Receptor (Serine) | nih.govmdpi.com |

| Salt Bridge | A combination of hydrogen bonding and electrostatic interactions between oppositely charged residues. | Sigma-1 Receptor (Asp126, Glu172) | nih.gov |

| Hydrophobic Interaction | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. | MAGL (Leucine residues) | nih.gov |

| π-Cation Interaction | A non-covalent interaction between a cation and the face of an electron-rich π system. | Sigma-1 Receptor (Phe107) | nih.gov |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | General (Phenylalanine, Tyrosine) | nih.govresearchgate.net |

Computational Chemistry and Molecular Modeling for 2 Benzoylpiperidine Hydrochloride Research

Ligand-Based and Structure-Based Drug Design Methodologies

Drug design strategies for benzoylpiperidine derivatives utilize both ligand-based and structure-based approaches to develop new compounds with desired biological activities. nih.govnih.gov These methodologies are crucial for exploring the chemical space around the benzoylpiperidine scaffold and optimizing ligand-target interactions.

Ligand-Based Drug Design: This approach is employed when the three-dimensional structure of the biological target is unknown. It relies on the principle that molecules with similar structures are likely to have similar biological activities. For the benzoylpiperidine class, this includes:

Bioisosteric Replacement: The benzoylpiperidine fragment is often considered a bioisostere of the piperazine (B1678402) ring. mdpi.comnih.gov In this strategy, the piperazine ring in a known active compound is replaced by a benzoylpiperidine moiety. The carbonyl group in the benzoylpiperidine is introduced to compensate for the loss of a nitrogen atom, aiming to re-establish or form new hydrogen bonds with the target protein. nih.gov This strategy is widely used to evaluate SAR and improve pharmacokinetic properties. nih.gov

Pharmacophore Modeling: By analyzing a set of known active benzoylpiperidine derivatives, a pharmacophore model can be constructed. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. This model then serves as a template for designing new molecules or searching databases for novel hits.

Structure-Based Drug Design: When the 3D structure of the target protein (from X-ray crystallography, NMR, or homology modeling) is available, structure-based methods are powerful tools for designing potent and selective ligands. This involves:

Rational Design: The benzoylpiperidine scaffold is frequently present in ligands targeting serotoninergic and dopaminergic receptors, which are implicated in neuropsychiatric disorders. nih.gov Knowledge of the receptor's binding pocket allows for the rational design of derivatives. For instance, modifications to the benzoyl or piperidine (B6355638) rings can be made to enhance binding affinity and selectivity by exploiting specific interactions with amino acid residues in the target's active site. mdpi.com The development of dual inhibitors, such as those targeting both cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), has also benefited from structure-based design, where pharmacophoric features from known inhibitors are hybridized onto a core scaffold like piperazine, a close relative of piperidine. nih.gov

The combination of these design strategies allows medicinal chemists to systematically explore and optimize the benzoylpiperidine scaffold to develop new drug candidates for various therapeutic areas, including oncology and neurodegenerative diseases. mdpi.comnih.govnih.gov

Molecular Docking and Scoring for Target Prediction and Binding Site Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method is instrumental in understanding binding mechanisms, predicting affinity, and guiding lead optimization for benzoylpiperidine derivatives.

Target Prediction and Polypharmacology: In modern drug discovery, understanding a compound's interactions with multiple targets (polypharmacology) is crucial for predicting both efficacy and off-target effects. chemrxiv.org Computational target prediction methods, which can include structure-based docking against panels of known protein structures, are used to identify potential biological targets for new chemical entities. For a scaffold like benzoylpiperidine, which is known to interact with multiple receptor types, these in silico screening methods can help hypothesize mechanisms of action or identify opportunities for drug repurposing. mdpi.comchemrxiv.org

Binding Site Analysis: Molecular docking studies have provided detailed insights into how benzoylpiperidine-containing ligands interact with their targets.

Monoacylglycerol Lipase (B570770) (MAGL) Inhibitors: In the development of reversible MAGL inhibitors for potential cancer therapy, molecular docking was used to understand how lead compounds bind to the enzyme's active site. mdpi.com Studies revealed that the benzoyl portion of the ligand typically occupies a wide lipophilic channel within MAGL, while other parts of the molecule are positioned in a smaller, polar pocket. mdpi.com This understanding guided the optimization of derivatives, leading to compounds with significantly improved potency. mdpi.comnih.gov

Serotonin (B10506) Receptor Ligands: Docking studies have been crucial in explaining the selectivity of benzoylpiperidine derivatives for different serotonin (5-HT) receptor subtypes. For example, analysis of ligands at the 5-HT₂A receptor showed that a key hydrogen bond with a serine residue (Ser3.36) was responsible for high affinity. mdpi.com The absence of a corresponding interaction with a cysteine residue in the D₂ dopamine (B1211576) receptor explained the ligand's selectivity for 5-HT₂A over D₂. mdpi.com

The table below summarizes key interactions for benzoylpiperidine derivatives identified through molecular docking studies.

| Target Protein | Ligand Class | Key Interacting Residues | Interaction Type | Reference |

|---|---|---|---|---|

| 5-HT₂A Receptor | Aminoalkylbenzofuran-4-ones | Serine (at position 3.36) | Hydrogen Bond | mdpi.com |

| Monoacylglycerol Lipase (MAGL) | Diaryl-based Benzoylpiperidines | Lipophilic Channel Residues | Hydrophobic Interactions | mdpi.com |

| σ₁ Receptor | Substituted Pyridines | Glu172, Tyr103 | Hydrogen Bond / Salt Bridge | nih.gov |

| Acetylcholinesterase (AChE) | N-benzylpiperidine derivatives | Trp286, Tyr72, Tyr341 | π-π Interactions | nih.gov |

These docking studies provide a structural rationale for observed activities and guide further chemical modifications to enhance potency and selectivity.

Molecular Dynamics Simulations to Characterize Ligand-Protein Complexes and Conformational Stability

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of biological systems over time, providing insights that are inaccessible through static methods like molecular docking. nih.gov MD simulations are used to assess the conformational stability of a ligand within a protein's binding site and to characterize the intricate network of interactions that stabilize the ligand-protein complex. rsc.orgwu.ac.th

Key applications of MD simulations in this context include:

Stability of Binding Pose: MD simulations are used to verify whether the binding pose predicted by docking is stable over a simulation timescale of nanoseconds to microseconds. wu.ac.thnih.gov The root-mean-square deviation (RMSD) of the ligand's atoms relative to its initial docked position is monitored. A low and stable RMSD value suggests a stable binding mode.

Characterization of Interactions: MD simulations allow for the detailed analysis of dynamic interactions, such as hydrogen bonds, hydrophobic contacts, and water-mediated interactions, between the ligand and the protein. rsc.org It can reveal key residues that are critical for binding, which may not be apparent from a static docked structure. For example, simulations can identify stable water molecules that bridge interactions between the ligand and the receptor.

Conformational Flexibility: Both ligands and proteins are flexible. MD simulations account for this flexibility, showing how the protein's binding pocket might adapt to the ligand (induced fit) and what conformations the ligand prefers while bound. This is crucial for accurately estimating binding affinity. nih.gov

Binding Free Energy Calculations: Advanced MD simulation techniques, such as free energy perturbation (FEP) or thermodynamic integration (TI), can be used to calculate the binding free energy of a ligand to its target. These calculations are computationally intensive but can provide more accurate predictions of binding affinity than simpler scoring functions used in docking.

For benzoylpiperidine research, MD simulations could be applied to refine docked poses, confirm the stability of key interactions (like the hydrogen bond to Ser3.36 in the 5-HT₂A receptor), and predict the relative binding affinities of different derivatives, thereby guiding synthetic efforts toward more potent compounds. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wu.ac.thyoutube.com By identifying the physicochemical properties or structural features (descriptors) that correlate with activity, QSAR models can be used to predict the activity of newly designed, unsynthesized compounds. nih.gov

For piperidine and piperazine derivatives, which share a core structure with 2-benzoylpiperidine, 2D and 3D-QSAR studies have been successfully employed to design potent inhibitors for various targets, such as acetylcholinesterase (AChE), an enzyme relevant to Alzheimer's disease. nih.gov

Methodology:

Data Set Preparation: A series of benzoylpiperidine analogs with experimentally measured biological activities (e.g., IC₅₀ or Kᵢ values) is collected. This dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. wu.ac.thnih.gov

Descriptor Calculation: For each molecule, a wide range of molecular descriptors are calculated. These can be 2D descriptors (e.g., molecular weight, logP, topological indices) or 3D descriptors derived from the molecule's conformation (e.g., steric fields from Comparative Molecular Field Analysis - CoMFA, or electrostatic fields). nih.gov

Model Generation and Validation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation linking the descriptors to the biological activity. wu.ac.th The statistical quality and predictive ability of the resulting model are assessed using several metrics.

Key Statistical Parameters in QSAR:

r² (Coefficient of Determination): Indicates how well the model fits the training set data. A value close to 1.0 is desirable.

q² or r²CV (Cross-validated r²): Measures the internal predictive ability of the model, assessed through techniques like leave-one-out cross-validation. A q² > 0.5 is generally considered indicative of a good model.

r²pred (Predictive r² for the test set): Measures the model's ability to predict the activity of an external set of compounds not used in model generation. An r²pred > 0.6 is often required to demonstrate robust predictive power. nih.gov

The table below shows representative statistical results from QSAR studies on piperidine/piperazine derivatives, illustrating the successful development of predictive models.

| QSAR Method | Target | r² (Training Set) | q² (Cross-validation) | r²pred (Test Set) | Reference |

|---|---|---|---|---|---|

| CoMFA (3D-QSAR) | Acetylcholinesterase | 0.947 | > 0.5 | 0.816 | nih.gov |

| SW-MLR (2D-QSAR) | Acetylcholinesterase | 0.825 | > 0.5 | 0.778 | nih.gov |

| CoMFA (3D-QSAR) | δ Opioid Receptor | 0.964 | 0.508 | 0.720 | nih.gov |

| CoMSIA (3D-QSAR) | δ Opioid Receptor | 0.927 | 0.530 | 0.814 | nih.gov |

The contour maps generated from 3D-QSAR models can be visualized to show which regions around the molecular scaffold are favorable or unfavorable for steric bulk, positive or negative electrostatic charge, or hydrophobic properties. This provides intuitive, graphical guidance for designing new, more potent 2-benzoylpiperidine hydrochloride analogs.

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure, geometry, and reactivity of molecules with high accuracy. wikipedia.org These methods provide fundamental insights that complement classical molecular mechanics approaches like docking and MD simulations.

For a compound like this compound, QC calculations can be applied to:

Determine Accurate Molecular Geometry: Methods like Density Functional Theory (DFT) can be used to perform geometry optimization to find the most stable three-dimensional conformation of the molecule. This provides a highly accurate starting structure for subsequent docking or QSAR studies.

Analyze Electronic Properties: QC calculations can determine the distribution of electron density within the molecule, which is crucial for understanding its interactions with biological targets. Key properties that can be calculated include:

Partial Atomic Charges: These describe the electrostatic potential around the molecule and are critical for modeling electrostatic interactions with a receptor. They are often used to parameterize the force fields used in MD simulations. mdpi.com

Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

Calculate Reaction Energetics: QC methods can be used to model chemical reactions, calculate activation energies, and predict the stability of intermediates. This can be valuable for understanding the metabolic fate of a drug molecule.

Predict Spectroscopic Properties: QC calculations can predict spectroscopic data, such as NMR chemical shifts or infrared (IR) vibrational frequencies, which can aid in the structural characterization and confirmation of synthesized compounds. mdpi.com

In the context of drug design for benzoylpiperidine derivatives, DFT calculations have been used to find initial hydrogen bonding motifs and calculate the enthalpies of these bonds during the self-assembly of drug-like compounds with counterions in solution. mdpi.com Such calculations provide a detailed, physics-based understanding of the non-covalent interactions that govern molecular recognition and binding, offering a deeper level of insight than classical models alone.

Advanced Analytical Techniques for Characterization of 2 Benzoylpiperidine Hydrochloride and Its Analogues

Chromatographic Separation Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for separating 2-Benzoylpiperidine hydrochloride from its analogues, impurities, and starting materials. The choice of method depends on the volatility and polarity of the compounds.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like this compound and its analogues. Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for these compounds. nih.gov The separation is typically achieved on a C18 column, which consists of a silica-based stationary phase modified with octadecylsilyl groups. nih.govunipi.it

The mobile phase often consists of a mixture of an aqueous component, sometimes with a pH modifier like phosphoric acid, and an organic solvent such as acetonitrile (B52724). nih.govunipi.it The gradient or isocratic elution allows for the effective separation of the target compound from related substances. For instance, a study on piperidine (B6355638) derivatives used a mobile phase of water with 0.1% phosphoric acid and acetonitrile in a 32:68 (V/V) ratio. nih.gov

Various detectors can be coupled with HPLC to facilitate detection and quantification:

UV-Vis Detectors: Given the presence of the benzoyl chromophore, 2-Benzoylpiperidine and its analogues exhibit strong absorbance in the ultraviolet (UV) region, typically around 254 nm. unipi.it This makes UV detection a simple and robust method for their analysis.

Mass Spectrometry (MS) Detectors: Coupling HPLC with a mass spectrometer (LC-MS) provides not only retention time data but also mass-to-charge ratio information, enabling definitive identification of the separated components. This is particularly valuable for complex mixtures and for characterizing unknown impurities.

Derivatization can be employed to enhance the chromatographic properties or detectability of the analytes. For example, pre-column derivatization with reagents like 4-toluenesulfonyl chloride has been used for the analysis of piperidine. nih.gov

Table 1: HPLC Methods for Analysis of Piperidine Derivatives

| Parameter | Conditions | Reference |

| Column | Inertsil C18 (250 x 4.6 mm I.D.) | nih.gov |

| Mobile Phase | Water (0.1% phosphoric acid) : Acetonitrile (32:68, V/V) | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | UV at 254 nm | unipi.it |

| Column Temperature | 30°C | nih.gov |

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. While this compound itself is not directly amenable to GC analysis due to its low volatility and the presence of the hydrochloride salt, its free base form or volatile derivatives can be analyzed. rsc.org GC is often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. rsc.orgmmu.ac.uk

For GC analysis, derivatization might be necessary to increase the volatility and thermal stability of the analytes. americanpharmaceuticalreview.com The choice of a suitable capillary column, such as a HP-5, is critical for achieving good separation. rsc.org The analysis of reaction mixtures for the synthesis of related tertiary amines has been successfully performed using GC with an FID detector. rsc.org

Spectroscopic and Spectrometric Elucidation of Molecular Structure

Spectroscopic and spectrometric techniques provide detailed information about the molecular structure of this compound and its analogues, confirming the identity and arrangement of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for elucidating the precise structure of organic molecules.

¹H NMR: Proton NMR provides information about the number of different types of protons, their chemical environment, and their connectivity. For benzoylpiperidine derivatives, the aromatic protons of the benzoyl group typically appear in the downfield region (around 7-8 ppm), while the protons of the piperidine ring appear in the upfield region. rsc.org The multiplicity of the signals (singlet, doublet, triplet, etc.) reveals the number of neighboring protons. unipi.it

¹⁹F NMR: For analogues containing fluorine atoms, ¹⁹F NMR is a highly sensitive technique used to confirm the presence and environment of fluorine.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish correlations between protons and carbons, further confirming the structural assignment.

Table 2: Representative ¹H and ¹³C NMR Data for a Benzoylpiperidine Analogue (Data is illustrative and may not correspond exactly to this compound)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Reference |

| ¹H | 7.52-7.44 | m | Aromatic Protons | rsc.org |

| 4.02 | s | CH | rsc.org | |

| 2.83 | s | CH | rsc.org | |

| 1.95-1.93 | m | Piperidine CH₂ | rsc.org | |

| 1.84 | d | Piperidine CH₂ | rsc.org | |

| ¹³C | 157.24 | Carbonyl Carbon | rsc.org | |

| 128.85, 127.89, 122.15 | Aromatic Carbons | rsc.org | ||

| 60.17, 53.26 | Piperidine CH | rsc.org | ||

| 39.72, 39.30, 38.88, 25.51, 23.64 | Piperidine CH₂ | rsc.org |

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio of its ions.

GC-MS: This hyphenated technique combines the separation power of GC with the identification capabilities of MS. It is particularly useful for the analysis of volatile derivatives of 2-Benzoylpiperidine. The mass spectrum provides a molecular ion peak, which corresponds to the molecular weight of the compound, and a characteristic fragmentation pattern that serves as a molecular fingerprint. rsc.orgnih.gov

LC-MS/MS: This technique is highly sensitive and selective, making it ideal for the analysis of complex mixtures and for quantitative studies. The first stage of mass spectrometry (MS1) separates the ions based on their mass-to-charge ratio, and the second stage (MS2) fragments a selected ion and analyzes the resulting fragments. This provides structural information and enhances the specificity of the analysis. Benzoylation has been shown to be an effective derivatization strategy for improving LC-MS analysis of compounds with amino and hydroxyl groups. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. This is invaluable for confirming the identity of new compounds or for identifying unknown impurities. rsc.org

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule based on their vibrational modes.

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, characteristic absorption bands can be observed for the key functional groups. A strong absorption band is expected for the carbonyl (C=O) stretching vibration of the benzoyl group. The N-H stretching vibration of the piperidine ring (in the hydrochloride salt form) will also be present. The C-H stretching and bending vibrations of the aromatic and aliphatic parts of the molecule will also be visible. nih.govconicet.gov.ar

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For instance, the symmetric vibrations of non-polar bonds often give strong Raman signals. The aromatic ring vibrations are typically prominent in the Raman spectrum. nih.govconicet.gov.ar

Table 3: Key Vibrational Modes for Benzoylpiperidine and Related Structures

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique | Reference |

| Carbonyl (C=O) Stretch | 1630-1680 | IR, Raman | nih.gov |

| N-H Stretch (amine salt) | 2200-3000 (broad) | IR | conicet.gov.ar |

| Aromatic C-H Stretch | 3000-3100 | IR, Raman | theaic.org |

| Aliphatic C-H Stretch | 2850-3000 | IR, Raman | theaic.org |

| Aromatic Ring Breathing | ~1000 | Raman | theaic.org |

| C-Cl Stretch | 700-800 | IR, Raman | theaic.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for characterizing compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis spectrum. In this compound, the primary chromophore is the benzoyl group, which consists of a benzene (B151609) ring conjugated with a carbonyl group. This system gives rise to characteristic electronic transitions that can be detected by UV-Vis spectroscopy.

The UV-Vis spectrum of a compound like 2-Benzoylpiperidine is expected to show absorptions due to π → π* and n → π* transitions. The benzoyl moiety typically exhibits a strong absorption band at shorter wavelengths, corresponding to the π → π* transition of the aromatic system, and a weaker absorption band at longer wavelengths, attributable to the n → π* transition of the carbonyl group. The exact position and intensity of these bands can be influenced by the solvent and the substitution pattern on the benzoyl ring or the piperidine ring in its analogues.

While specific experimental data for this compound is not widely published, data for the related compound N-benzoylpiperidine is available. The UV-Vis spectrum of N-benzoylpiperidine would be expected to be very similar to that of 2-Benzoylpiperidine, as the position of the benzoyl group on the piperidine ring has a minor effect on the electronic transitions of the benzoyl chromophore. A representative UV-Vis spectrum for a benzoylpiperidine derivative would typically show a maximum absorption (λmax) in the range of 240-280 nm. For instance, a UV spectrum of benzoylpiperidine might show a λmax around 242 nm, which is characteristic of the benzoyl chromophore. nih.gov

Table 1: Representative UV-Vis Spectral Data for a Benzoylpiperidine Derivative

| Chromophore | Electronic Transition | Expected λmax (nm) |

| Benzoyl | π → π | ~ 242 |

| Benzoyl | n → π | ~ 280-320 (weak) |

This table presents expected values for a benzoylpiperidine derivative based on known chromophore characteristics. Actual experimental values may vary depending on the specific analogue and solvent conditions.

Biophysical Techniques for Ligand-Target Interaction Characterization

Understanding how a ligand interacts with its biological target is crucial for drug discovery. Biophysical techniques provide quantitative data on binding affinity, kinetics, and thermodynamics, offering deep insights into the molecular recognition process.

Surface Plasmon Resonance (SPR) for Real-time Binding Kinetics and Affinity Determination

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to study biomolecular interactions in real-time. springernature.comnih.gov In a typical SPR experiment to characterize the binding of a small molecule like this compound, a target protein is immobilized on a sensor chip. A solution containing the small molecule is then flowed over the surface. The binding of the small molecule to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal, measured in resonance units (RU).

The resulting sensorgram, a plot of RU versus time, provides a wealth of information. The association phase shows the binding of the ligand to the target, while the dissociation phase, where a buffer without the ligand is flowed, shows the release of the ligand from the target. By fitting these curves to various binding models, key kinetic parameters can be determined:

Association rate constant (kon): Describes the rate at which the ligand binds to the target.

Dissociation rate constant (koff): Describes the rate at which the ligand-target complex dissociates.

Equilibrium dissociation constant (KD): A measure of binding affinity, calculated as the ratio of koff to kon. A lower KD value indicates a higher binding affinity.

This technique is invaluable for screening benzoylpiperidine analogues to rank their affinities for a particular target and for understanding how structural modifications impact binding kinetics.

Table 2: Illustrative SPR Kinetic and Affinity Data for a Hypothetical 2-Benzoylpiperidine Analogue Binding to a Target Protein

| Compound | kon (M-1s-1) | koff (s-1) | KD (nM) |

| Analogue A | 1.5 x 105 | 3.0 x 10-4 | 2.0 |

| Analogue B | 2.0 x 105 | 5.0 x 10-4 | 2.5 |

| Analogue C | 8.0 x 104 | 1.2 x 10-3 | 15.0 |

This table contains hypothetical data to illustrate the type of information obtained from an SPR experiment. The values are representative of typical small molecule-protein interactions.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Binding

Isothermal Titration Calorimetry (ITC) is a highly sensitive technique that directly measures the heat change that occurs upon biomolecular binding. researchgate.netnumberanalytics.com This allows for the determination of the complete thermodynamic profile of the interaction between a ligand, such as this compound, and its target protein in solution. tainstruments.com

In an ITC experiment, a solution of the ligand is titrated into a solution containing the target protein at a constant temperature. The heat released (exothermic) or absorbed (endothermic) during the binding event is measured. The resulting data is a plot of heat change per injection as a function of the molar ratio of ligand to protein.

Fitting this binding isotherm to a suitable model yields several key thermodynamic parameters:

Binding Affinity (KA) and Dissociation Constant (KD): ITC provides a direct measure of the binding affinity.

Stoichiometry (n): The number of ligand molecules that bind to each protein molecule.

Enthalpy of Binding (ΔH): The heat change associated with the formation of the ligand-target complex. It reflects the changes in hydrogen bonds and van der Waals interactions.

Entropy of Binding (ΔS): Calculated from the Gibbs free energy (ΔG, derived from KA) and ΔH. It reflects the changes in conformational freedom and the hydrophobic effect upon binding.

By providing a complete thermodynamic signature of the binding event, ITC can reveal the driving forces behind the interaction (whether it is enthalpy-driven or entropy-driven), which is critical for rational drug design and the optimization of benzoylpiperidine analogues. frontiersin.orgselvita.com

Table 3: Illustrative Thermodynamic Parameters for the Binding of a Hypothetical 2-Benzoylpiperidine Analogue to a Target Protein as Determined by ITC

| Parameter | Value |

| Stoichiometry (n) | 1.05 |

| Dissociation Constant (KD) | 5.5 µM |

| Enthalpy Change (ΔH) | -8.5 kcal/mol |

| Entropy Change (ΔS) | 5.2 cal/mol·K |

| Gibbs Free Energy Change (ΔG) | -10.0 kcal/mol |

This table presents hypothetical data to illustrate the thermodynamic profile that can be obtained from an ITC experiment. These values are representative of a binding event that is driven by both favorable enthalpy and entropy changes.

X-ray Crystallography for Ligand-Protein Co-crystal Structures

X-ray crystallography is the gold standard for obtaining high-resolution, three-dimensional structural information of molecules, including ligand-protein complexes. frontiersin.orgnih.govtandfonline.com Determining the co-crystal structure of this compound or one of its analogues bound to its target protein provides an atomic-level view of the binding site.

The process involves co-crystallizing the purified protein with the ligand or soaking the ligand into pre-formed protein crystals. These crystals are then exposed to a focused X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map. A detailed atomic model of the protein-ligand complex is then built into this map.

The resulting structure reveals:

The precise binding mode of the ligand: How the ligand is oriented within the binding pocket of the protein.

Key intermolecular interactions: Specific hydrogen bonds, ionic interactions, hydrophobic interactions, and van der Waals forces between the ligand and the protein's amino acid residues.

Conformational changes: Any changes in the protein's structure that occur upon ligand binding.

This detailed structural information is invaluable for understanding the basis of molecular recognition and for structure-based drug design, allowing for the rational optimization of the benzoylpiperidine scaffold to improve potency and selectivity. nih.gov

Prodrug Strategies and Chemical Delivery Systems for Benzoylpiperidine Derivatives

The development of prodrugs for benzoylpiperidine derivatives is a key strategy employed in medicinal chemistry to enhance the therapeutic potential of these compounds. Prodrugs are inactive or less active molecules that are converted into the active parent drug within the body through enzymatic or chemical processes. nih.govslideshare.net This approach is particularly valuable for overcoming undesirable properties of a drug, such as poor solubility, instability, rapid metabolism, or the inability to reach its target site of action, especially within the central nervous system (CNS). nih.govrsc.org

Future Prospects and Innovative Research Directions for 2 Benzoylpiperidine Hydrochloride

Integration of Artificial Intelligence and Machine Learning in Compound Optimization and Activity Prediction

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the optimization of compounds based on the 2-benzoylpiperidine scaffold. These computational tools can significantly accelerate the discovery of new drug candidates by predicting their biological activities and physicochemical properties. youtube.commdpi.com

Quantitative Structure-Activity Relationship (QSAR) modeling, a technique that correlates chemical structures with biological activities, is a prime area for AI and ML application. youtube.com By training ML models on datasets of known benzoylpiperidine derivatives and their corresponding activities, researchers can predict the efficacy of novel, unsynthesized compounds. youtube.comnih.gov These models learn the complex relationships between molecular features (descriptors) and a molecule's biological function, such as whether it is active or inactive against a specific target. youtube.com

Furthermore, ML algorithms, like the eXtreme gradient boosting (XGBoost) model, have demonstrated high accuracy in predicting crucial parameters such as the IC50 values for hERG channel blockade, a key factor in cardiotoxicity assessment. nih.gov By integrating such predictive models, scientists can prioritize the synthesis of 2-benzoylpiperidine derivatives with the most promising activity profiles and favorable safety characteristics, thereby streamlining the drug discovery process. nih.gov

Development of Multi-Target Ligands Based on the Benzoylpiperidine Scaffold

The inherent versatility of the benzoylpiperidine framework makes it an excellent candidate for the design of multi-target ligands, a promising strategy for treating complex multifactorial diseases like Alzheimer's and certain cancers. nih.govnih.govjneonatalsurg.comresearchgate.net This approach aims to develop a single molecule that can modulate multiple biological targets simultaneously.

The benzoylpiperidine moiety is a recurring feature in the development of dual 5-HT2A and D2 receptor ligands for antipsychotic drugs. nih.govwipo.int Research has also focused on creating dual inhibitors for enzymes like COX-2 and 5-LOX, which are implicated in inflammation and cancer. rsc.org For instance, certain piperazine (B1678402) derivatives have shown promising dual inhibitory activity. rsc.org

In the context of Alzheimer's disease, researchers are designing N-benzylpiperidine analogs as multifunctional inhibitors of both acetylcholinesterase (AChE) and β-secretase-1 (BACE-1). researchgate.net Similarly, in silico studies have explored benzylpiperazine derivatives as dual-acting inhibitors of AChE and beta-amyloid aggregation. jneonatalsurg.comresearchgate.net The development of such multi-target agents from the benzoylpiperidine scaffold holds significant potential for more effective therapeutic interventions. nih.govresearchgate.net

Exploration of Novel Diagnostic Applications (e.g., Positron Emission Tomography (PET) Imaging Tracers with radioisotopes)

The benzoylpiperidine structure is proving to be a valuable scaffold for the development of novel diagnostic agents, particularly for Positron Emission Tomography (PET) imaging. nih.govnih.gov PET is a noninvasive imaging technique that utilizes compounds labeled with positron-emitting radioisotopes to visualize and quantify biological processes in vivo. mdpi.comnih.gov

Derivatives of benzoylpiperidine have been successfully radiolabeled with isotopes like fluorine-18 (B77423) (¹⁸F) and carbon-11 (B1219553) (¹¹C) to create PET tracers for various targets. nih.govnih.gov For example, ¹⁸F-labeled altanserin, which contains a benzoylpiperidine fragment, is used in PET studies of 5-HT2A receptors in the brain. nih.gov

Furthermore, research has focused on developing benzoylpiperidine-based PET tracers for the vesicular acetylcholine (B1216132) transporter (VAChT). nih.gov Studies have shown that certain radiolabeled trans-isomers of benzoylpiperidine derivatives can penetrate the blood-brain barrier and accumulate in brain regions with high VAChT density, demonstrating their potential for imaging cholinergic systems. nih.gov The development of more potent and selective radioligands based on this scaffold is an active area of research. nih.gov

| Tracer Type | Target | Isotope | Key Findings |

| Altanserin Analog | 5-HT2A Receptors | ¹⁸F | Used in brain imaging studies. nih.gov |

| VAChT Ligands | Vesicular Acetylcholine Transporter | ¹¹C, ¹⁸F | Demonstrated brain penetration and target-specific accumulation. nih.gov |

| SCD-1 Inhibitor Analogs | Stearoyl-CoA Desaturase-1 | ¹⁸F | Showed potential for imaging SCD-1 expression in tumors. nih.gov |

Advanced Preclinical Research Methodologies and Translational Potential for Novel Derivatives

The journey of a novel 2-benzoylpiperidine derivative from the laboratory to clinical application relies on sophisticated preclinical research methodologies. These methods are crucial for evaluating the efficacy, safety, and pharmacokinetic profile of new compounds. In vitro models, such as cell-based assays, are initially used to screen for biological activity. For instance, the antiproliferative effects of benzoylpiperidine derivatives have been tested against various cancer cell lines.

In vivo studies in animal models, such as mice, are essential to understand how these compounds behave in a living organism. nih.gov Pharmacokinetic studies in mice, for example, have revealed favorable oral activity and pharmacokinetic properties for certain benzoylpiperidine-based inhibitors. nih.gov For neuroactive compounds, assessing their ability to cross the blood-brain barrier is critical. nih.gov Advanced techniques like in vitro BBB models, which can consist of co-cultures of different cell types, are employed for this purpose. nih.gov

The translational potential of these derivatives lies in their ability to show efficacy in preclinical models that accurately mimic human diseases. The data gathered from these advanced methodologies are vital for making informed decisions about which compounds should progress to human clinical trials.

Investigation into Unique Biological Profiles or Applications Specific to the 2-Substituted Benzoylpiperidine Isomer

The position of the benzoyl group on the piperidine (B6355638) ring significantly influences the biological activity of the resulting compound. The 2-substituted isomer of benzoylpiperidine, the focus of this article, possesses a distinct pharmacological profile compared to its 3- and 4-substituted counterparts.

Structure-activity relationship (SAR) studies are fundamental to understanding these differences. mdpi.com For example, 2-benzylpiperidine, a structurally related compound, acts as a stimulant, though it is less potent than methylphenidate as a monoamine reuptake inhibitor. wikipedia.orgiiab.me In contrast, derivatives with the benzoyl group at the 4-position are common in ligands targeting serotonergic and dopaminergic receptors. nih.gov

The stereochemistry of 2-substituted piperidines is also a critical factor. The synthesis of specific stereoisomers is often necessary to achieve the desired pharmacological effect. google.com Research has shown that different isomers can have vastly different potencies and selectivities for their biological targets. For instance, in the case of VAChT ligands, the (-)-trans-isomer of a 2-benzoylpiperidine derivative displayed significantly higher potency than the (+)-trans-isomer. nih.gov This highlights the importance of stereoselective synthesis and evaluation in unlocking the full therapeutic potential of the 2-substituted benzoylpiperidine scaffold. google.comresearchgate.net

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-Benzoylpiperidine hydrochloride, and what reaction conditions are critical for yield optimization?

- Methodological Answer : Synthesis of piperidine derivatives often involves functionalization of the piperidine ring. For analogous compounds, substitution reactions (e.g., halogenation, oxidation) are key. For example, oxidation with KMnO₄ in acidic media or reduction with NaBH₄ in methanol can modify the benzoyl group . Reaction optimization should focus on temperature control (e.g., 0–25°C for sensitive reductions) and stoichiometric ratios of reagents. Purification via recrystallization or column chromatography is recommended for high-purity yields .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Safety measures include:

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- First Aid : Immediate flushing with water for 15+ minutes upon eye/skin exposure, followed by medical consultation .

- Storage : In airtight containers, away from oxidizers, at 2–8°C in dark conditions .

Q. Which analytical techniques are most effective for assessing the purity and structural integrity of this compound?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm for baseline separation of impurities .

- NMR Spectroscopy : ¹H/¹³C NMR to confirm benzoyl and piperidine ring integrity (e.g., δ 7.5–8.0 ppm for aromatic protons) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z corresponding to C₁₂H₁₅ClNO) .

Advanced Research Questions

Q. How can reaction conditions be optimized to introduce functional groups (e.g., halogens) to the piperidine ring without degrading the benzoyl moiety?

- Methodological Answer :

- Halogenation : Use N-bromosuccinimide (NBS) or Cl₂ gas under inert atmospheres (argon/nitrogen) at 0°C to minimize side reactions. Monitor reaction progress via TLC (hexane:ethyl acetate 3:1) .

- Protection/Deprotection : Temporarily protect the benzoyl group using tert-butyldimethylsilyl (TBS) ethers before functionalizing the piperidine ring .

Q. What strategies resolve enantiomeric mixtures in chiral derivatives of this compound?

- Methodological Answer :

- Chiral Chromatography : Use chiral stationary phases (e.g., amylose-based columns) with ethanol/hexane mobile phases for enantiomer separation .

- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) followed by fractional crystallization .

Q. How does this compound’s stability vary under thermal, photolytic, or hydrolytic stress?

- Methodological Answer :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) at 25–300°C; degradation above 150°C suggests limited thermal tolerance .

- Photolytic Stability : Store in amber vials; UV-Vis spectroscopy can track absorbance shifts indicative of photodegradation .

- Hydrolytic Stability : Accelerated stability studies in pH 1–9 buffers at 40°C; monitor via HPLC for hydrolysis byproducts (e.g., benzoic acid) .

Q. What structure-activity relationships (SAR) differentiate this compound from analogous piperidine derivatives in biological assays?

- Methodological Answer :

- Receptor Binding : The benzoyl group enhances lipophilicity, improving blood-brain barrier penetration compared to 4-benzylpiperidine .

- Enzyme Inhibition : Methyl substitution at the piperidine nitrogen (e.g., vs. 2-methyl derivatives) reduces steric hindrance, increasing binding affinity to targets like acetylcholinesterase .

Q. How can ecotoxicological risks of this compound be assessed given limited environmental data?

- Methodological Answer :

- Read-Across Models : Use toxicity data from structurally similar compounds (e.g., 4-benzylpiperidine) to estimate LC₅₀ values for aquatic organisms .

- Biodegradation Studies : OECD 301F tests to measure microbial degradation in aqueous systems; low biodegradation (<20% in 28 days) suggests persistence .

Notes on Data Contradictions and Limitations

- Synthetic Yields : Conflicting reports on optimal halogenation conditions (e.g., Br₂ vs. NBS efficiency) suggest reagent-specific optimization is critical .

- Safety Data : Variability in PPE recommendations (e.g., glove material) underscores the need for compound-specific risk assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。